2,3-Dibromo-4-(trifluoromethyl)pyridine

Beschreibung

Historical Context and Discovery

The development of trifluoromethylpyridine chemistry traces its origins to the pioneering work of Frederic Swarts in 1898, who first synthesized an aromatic compound bearing a trifluoromethyl group by treating benzotrichloride with antimony trifluoride to afford benzotrifluoride. This groundbreaking achievement established the foundation for fluorinated aromatic chemistry. Subsequently, in 1947, the introduction of trifluoromethyl groups into pyridine rings was first reported, utilizing synthetic procedures similar to those employed for benzotrifluoride but involving chlorination and fluorination of picoline.

The industrial development of trifluoromethylpyridine synthesis gained momentum in the early 1980s with the establishment of economically feasible processes for producing various trifluoromethylpyridine intermediates from 3-picoline. Research and development activities involving trifluoromethylpyridine derivatives have demonstrated consistent growth since this period, as evidenced by analysis of scientific papers and patents from 1980 to 2019. The specific synthesis and characterization of this compound emerged as part of this broader expansion in halogenated trifluoromethylpyridine chemistry.

Patent literature from 2003 documented methods for preparing trifluoromethylpyridines through liquid-phase fluorination processes, which involved contacting trichloromethylpyridine compounds with hydrogen fluoride in the presence of catalytic amounts of metal halides. These developments provided the technological foundation for accessing complex substituted derivatives such as this compound.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry stems from the unique combination of electronic effects imparted by its substituents. The trifluoromethyl group serves as a powerful electron-withdrawing substituent, significantly altering the electron density distribution within the pyridine ring system. This electronic perturbation enhances the electrophilic character of the aromatic carbons, particularly those adjacent to the nitrogen atom, making them more susceptible to nucleophilic attack.

The bromine substituents at positions 2 and 3 provide additional synthetic handles for further functionalization through various cross-coupling reactions, including Suzuki-Miyaura, Stille, and Negishi couplings. These halogen atoms can be selectively displaced under appropriate reaction conditions, allowing for the systematic construction of complex molecular frameworks. The combination of electron-withdrawing effects from both the trifluoromethyl group and bromine atoms creates a highly activated aromatic system that exhibits enhanced reactivity compared to unsubstituted pyridines.

Table 1: Key Physicochemical Properties of this compound

The structural characteristics of this compound contribute to its classification as a privileged scaffold in medicinal chemistry. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the halogen substituents provide opportunities for hydrogen bonding interactions and halogen bonding with biological targets. These properties make the compound particularly attractive for pharmaceutical applications where improved pharmacokinetic profiles are desired.

Overview of Research Applications

Research applications of this compound span multiple domains of chemical science, with particular emphasis on synthetic methodology development and pharmaceutical research. The compound serves as a versatile intermediate in the construction of complex heterocyclic systems, as demonstrated in recent studies on insecticidal compounds targeting Aphis gossypii insects.

In synthetic organic chemistry, this compound functions as a key building block for accessing diverse molecular architectures through sequential substitution reactions. The selective reactivity of the bromine substituents allows for controlled functionalization, enabling the synthesis of libraries of compounds with varying biological activities. Research has demonstrated the compound's utility in constructing thieno[2,3-b]pyridines, pyrido[3',2':4,5]thieno[3,2-d]pyrimidines, and other fused heterocyclic systems.

Table 2: Research Applications and Synthetic Transformations

The compound's applications in agrochemical research have yielded promising results, particularly in the development of novel insecticidal agents. Studies have evaluated heterocyclic compounds containing the trifluoromethylpyridine scaffold, demonstrating significant activity against cotton aphids (Aphis gossypii). These investigations revealed that specific derivatives exhibited potent insecticidal properties, with activities comparable to established commercial insecticides such as acetamiprid.

Pharmaceutical research has explored the compound's potential as an intermediate in drug discovery programs. The unique electronic properties imparted by the trifluoromethyl and dibromo substitution pattern make it an attractive starting material for developing compounds with enhanced biological activity and improved pharmacokinetic properties. The electron-withdrawing nature of these substituents can modulate the binding affinity of resulting compounds to various biological targets, potentially leading to more selective and potent therapeutic agents.

Materials science applications have also emerged, where this compound serves as a precursor for synthesizing specialty chemicals and polymeric materials with unique properties. The incorporation of fluorinated aromatic units into polymer backbones can enhance thermal stability, chemical resistance, and optical properties, making these materials valuable for advanced technological applications.

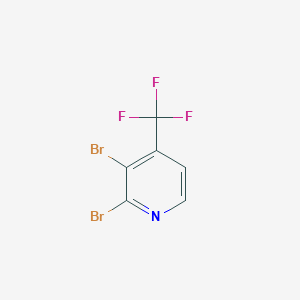

Structure

2D Structure

Eigenschaften

IUPAC Name |

2,3-dibromo-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2F3N/c7-4-3(6(9,10)11)1-2-12-5(4)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVEVXLCTUVYZDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(F)(F)F)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00653373 | |

| Record name | 2,3-Dibromo-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00653373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1099598-01-2 | |

| Record name | 2,3-Dibromo-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00653373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromo-4-(trifluoromethyl)pyridine typically involves the bromination of 4-(trifluoromethyl)pyridine. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 3 positions of the pyridine ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through techniques such as distillation or recrystallization .

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Dibromo-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium amide or potassium thiolate, typically in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2,3-diamino-4-(trifluoromethyl)pyridine .

Wissenschaftliche Forschungsanwendungen

2,3-Dibromo-4-(trifluoromethyl)pyridine is a pyridine ring with bromine atoms at the 2 and 3 positions and a trifluoromethyl group at the 4 position, giving it unique reactivity and potential for functionalization. It is a valuable building block for synthesizing complex molecules with desired properties for applications in medicinal chemistry, materials science, and organic chemistry.

Potential Applications

- Pharmaceuticals this compound can be used as a building block for drug development. The trifluoromethyl group (-CF3) can enhance the potency and metabolic stability of drugs. It could potentially serve as a precursor for synthesizing other fluorinated heterocyclic molecules with desirable biological properties, but further research is needed.

- Agrochemicals Trifluoromethylpyridine (TFMP) and its derivatives are used in the agrochemical industry to protect crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .

- Veterinary Medicine Trifluoromethylpyridine derivatives are also used in the veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

- Cosmetics Experimental design techniques are useful tools that can optimize the formulation development process to develop stable, safe, and effective cosmetic products .

- Material Science this compound is a valuable building block for synthesizing complex molecules with desired properties for applications in materials science.

Reactivity

The reactivity of this compound can be attributed to its electrophilic nature due to the bromine substituents.

Wirkmechanismus

The mechanism of action of 2,3-Dibromo-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The bromine atoms and trifluoromethyl group contribute to its reactivity and ability to form stable complexes with various biomolecules. This interaction can affect biological pathways, leading to potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences between 2,3-Dibromo-4-(trifluoromethyl)pyridine and its closest analog, 2,3,6-Trichloro-4-(difluoromethyl)pyridine (CAS 1361494-06-5):

Electronic Effects and Reactivity

- Electron Deficiency : The trifluoromethyl group in this compound exerts a stronger electron-withdrawing effect (-I effect) compared to the difluoromethyl group in its analog. This enhances the pyridine ring’s electrophilicity, making it more reactive in cross-coupling reactions .

- Halogen Reactivity : Bromine substituents (C-Br bonds) are more polarizable than chlorine (C-Cl), facilitating nucleophilic substitution (e.g., with amines or alkoxides). In contrast, the trichlorinated analog may exhibit slower reaction kinetics due to weaker leaving-group ability .

Stability and Handling

- Thermal Stability : The brominated compound decomposes at ~200°C, whereas the trichlorinated analog shows higher thermal stability (decomposition >250°C) due to stronger C-Cl bond energy.

- Solubility : Both compounds exhibit low polarity and are soluble in dichloromethane or THF. However, the trifluoromethyl group increases hydrophobicity, limiting aqueous solubility .

Biologische Aktivität

2,3-Dibromo-4-(trifluoromethyl)pyridine is a pyridine derivative characterized by the presence of two bromine atoms at positions 2 and 3, and a trifluoromethyl group at position 4. This unique structure imparts significant chemical reactivity and potential biological activity, making it an interesting compound for medicinal chemistry and organic synthesis.

The molecular formula of this compound is C_7H_3Br_2F_3N, with a molecular weight of approximately 304.89 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are crucial for biological applications. The bromine substituents contribute to its electrophilic nature, allowing it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions like the Suzuki-Miyaura coupling.

Potential Applications

The compound is primarily studied for its potential as a precursor in the synthesis of bioactive molecules. In medicinal chemistry, fluorinated compounds often exhibit enhanced pharmacological properties. The incorporation of the trifluoromethyl group has been linked to increased potency and selectivity in drug design .

Case Studies

- Fluorinated Heterocycles : Research indicates that fluorinated heterocycles can enhance drug efficacy due to their influence on metabolic pathways and receptor interactions. For example, studies have shown that introducing a trifluoromethyl group can significantly increase the potency of compounds targeting serotonin receptors .

- Protein-Ligand Interactions : Preliminary data suggest that dibromo-substituted pyridines may serve as probes for studying protein-ligand interactions. This could pave the way for developing targeted therapies based on these interactions.

Comparative Analysis

The following table summarizes key biological properties and applications of this compound compared to related compounds:

| Compound | Molecular Weight | Lipophilicity | Biological Activity | Applications |

|---|---|---|---|---|

| This compound | 304.89 g/mol | High | Potential enzyme interaction | Precursor for bioactive molecules |

| 3-Bromo-5-(trifluoromethyl)pyridine | 236.98 g/mol | Moderate | Antimicrobial properties | Drug development |

| 2-Fluoro-4-(trifluoromethyl)pyridine | 194.10 g/mol | High | Anticancer activity | Cancer therapeutics |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.